ANILINE, p-BROMO-N-METHYL-N-NITROSO-
Description
Structurally, it features a bromine atom at the para position of the benzene ring, a methyl group, and a nitroso (-N=O) functional group attached to the nitrogen atom of the aniline backbone. Nitroso compounds are notable for their role in carcinogenicity studies and synthetic chemistry, particularly in diazo coupling reactions and coordination chemistry .
Properties
CAS No. |
937-23-5 |
|---|---|
Molecular Formula |
C7H7BrN2O |
Molecular Weight |
215.05 g/mol |
IUPAC Name |
N-(4-bromophenyl)-N-methylnitrous amide |
InChI |
InChI=1S/C7H7BrN2O/c1-10(9-11)7-4-2-6(8)3-5-7/h2-5H,1H3 |
InChI Key |
ALPCWHBDOURDHG-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=C(C=C1)Br)N=O |
Canonical SMILES |
CN(C1=CC=C(C=C1)Br)N=O |
Other CAS No. |
937-23-5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s uniqueness arises from its combination of substituents:
- Para-bromo substitution : Enhances steric and electronic effects compared to unsubstituted aniline derivatives. Similar brominated anilines, such as 4-bromoaniline (CAS 106-40-1), are used in dye synthesis and pharmaceutical intermediates .
- N-methyl-N-nitroso group: Nitrosoamines are notorious for their carcinogenicity, as seen in N-nitrosodimethylamine (CAS 62-75-9), a potent carcinogen . The methyl group may influence metabolic pathways and stability.
Physical and Chemical Properties
Reactivity and Stability
- Nitroso Group Reactivity : Nitroso compounds like N-nitrosodimethylamine (CAS 62-75-9) undergo photolytic degradation and are sensitive to reducing agents . The nitroso group in the target compound may similarly participate in redox reactions or coordination with metals, as seen in nickel-Schiff base complexes derived from nitroanilines .
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